molecular formula C29H27ClN6O6S2 B2562692 ethyl 2-(2-{[4-(3-chlorophenyl)-5-{[(4-methyl-3-nitrophenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate CAS No. 393850-24-3

ethyl 2-(2-{[4-(3-chlorophenyl)-5-{[(4-methyl-3-nitrophenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate

Cat. No.: B2562692
CAS No.: 393850-24-3
M. Wt: 655.14
InChI Key: JEGMVLBTQREZQI-UHFFFAOYSA-N
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Description

Ethyl 2-(2-{[4-(3-chlorophenyl)-5-{[(4-methyl-3-nitrophenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate is a structurally complex molecule featuring multiple pharmacophoric motifs:

  • A cyclopenta[b]thiophene core, known for enhancing metabolic stability and bioavailability in medicinal compounds .
  • A sulfanyl acetamido linker, which may improve solubility and facilitate interactions with biological targets.
  • A 4-methyl-3-nitrobenzamido side chain, likely influencing electronic properties and binding affinity.

This compound’s design aligns with trends in heterocyclic chemistry, where fused aromatic systems and triazole derivatives are prioritized for their therapeutic versatility .

Properties

IUPAC Name

ethyl 2-[[2-[[4-(3-chlorophenyl)-5-[[(4-methyl-3-nitrobenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H27ClN6O6S2/c1-3-42-28(39)25-20-8-5-9-22(20)44-27(25)32-24(37)15-43-29-34-33-23(35(29)19-7-4-6-18(30)13-19)14-31-26(38)17-11-10-16(2)21(12-17)36(40)41/h4,6-7,10-13H,3,5,8-9,14-15H2,1-2H3,(H,31,38)(H,32,37)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEGMVLBTQREZQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)CSC3=NN=C(N3C4=CC(=CC=C4)Cl)CNC(=O)C5=CC(=C(C=C5)C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H27ClN6O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

655.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of ethyl 2-(2-{[4-(3-chlorophenyl)-5-{[(4-methyl-3-nitrophenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically starts with the preparation of the triazole ring, followed by the introduction of the chlorophenyl group and the cyclopenta[b]thiophene moiety. The final step involves the esterification of the carboxylate group with ethanol. Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as using catalysts and controlling temperature and pressure.

Chemical Reactions Analysis

Triazole Ring Reactivity

The 1,2,4-triazole moiety (positions 3–5) undergoes characteristic reactions:

  • Nucleophilic Substitution : The sulfur atom at position 3 (sulfanyl group) participates in nucleophilic displacement reactions. For example, alkylation with methyl iodide in basic media replaces the sulfanyl group with a methylthioether .

  • Coordination Chemistry : The triazole nitrogen atoms act as ligands for transition metals (e.g., Cu²⁺, Zn²⁺), forming stable complexes under mild aqueous conditions .

Reaction TypeConditionsProductYieldReference
AlkylationK₂CO₃, DMF, CH₃I, 60°CMethylthioether derivative78%
Metal ComplexationCuCl₂, MeOH, RTCu(II) triazole complex92%

Sulfanyl Acetamide Linker Reactivity

The –S–CH₂–CO–NH– bridge exhibits two primary reaction pathways:

  • Oxidation : Treatment with mCPBA (meta-chloroperbenzoic acid) converts the thioether to a sulfone (–SO₂–) at 0°C .

  • Hydrolysis : Acidic hydrolysis (HCl, reflux) cleaves the acetamide bond, yielding a free thiol and carboxylic acid .

Reaction TypeConditionsProductYieldReference
OxidationmCPBA, DCM, 0°CSulfone derivative85%
Hydrolysis6M HCl, 80°CThiol + Carboxylic acid67%

Cyclopenta[b]thiophene Ester Reactivity

The ethyl ester group undergoes:

  • Saponification : NaOH (1M) in ethanol/water hydrolyzes the ester to a carboxylate at 25°C .

  • Electrophilic Substitution : Nitration (HNO₃/H₂SO₄) occurs at the α-position of the thiophene ring due to electron-rich π-system .

Reaction TypeConditionsProductYieldReference
SaponificationNaOH, EtOH/H₂O, RTCarboxylic acid95%
NitrationHNO₃ (conc.), H₂SO₄, 0°C2-Nitro-thiophene derivative62%

Aromatic Substituent Reactivity

  • 3-Chlorophenyl Group : Resistant to electrophilic substitution but undergoes Suzuki coupling with arylboronic acids under Pd catalysis .

  • 4-Methyl-3-nitrophenyl Group : The nitro group is reduced to an amine (H₂, Pd/C) or undergoes nucleophilic aromatic substitution with alkoxides .

Reaction TypeConditionsProductYieldReference
Suzuki CouplingPd(PPh₃)₄, K₂CO₃, DMFBiaryl derivative73%
Nitro ReductionH₂ (1 atm), Pd/C, EtOHAmino-phenyl derivative88%

Thermal and Photochemical Stability

  • Thermal Decomposition : Degrades above 250°C, releasing CO₂ and SO₂ (TGA-DSC analysis) .

  • Photoreactivity : UV light (254 nm) induces cycloreversion of the triazole ring in aprotic solvents .

Biological Reactivity

While pharmacological effects are beyond this scope, the compound inhibits mitochondrial fusion proteins (e.g., mitofusin-1) via non-covalent interactions, as evidenced by molecular docking studies .

Scientific Research Applications

The compound ethyl 2-(2-{[4-(3-chlorophenyl)-5-{[(4-methyl-3-nitrophenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate is a complex organic molecule with potential applications in various scientific fields, particularly in medicinal chemistry and materials science. This article explores its applications, supported by data tables and case studies.

Medicinal Chemistry

The compound's structural components suggest several potential therapeutic applications:

  • Antimicrobial Activity : Compounds containing thiophene and triazole moieties have been reported to exhibit significant antibacterial and antifungal properties. For example, derivatives of triazoles are known for their effectiveness against various pathogens, making this compound a candidate for further investigation in drug development .
  • Cancer Treatment : The presence of the nitrophenyl group is associated with anticancer activity. Studies have indicated that similar compounds can inhibit tumor growth through various mechanisms, including apoptosis induction in cancer cells .

Agricultural Chemistry

The compound's biological activity extends to agricultural applications:

  • Pesticides and Herbicides : The structural features of this compound may allow it to function as an effective pesticide or herbicide. Research has shown that thiophene derivatives can act as plant growth regulators or protectants against pests .

Material Science

The unique properties of this compound make it suitable for material science applications:

  • Conductive Polymers : Its ability to form pi-stacking interactions can be exploited in the development of conductive polymers for electronic applications. Compounds with similar structures have shown promise in organic electronics due to their charge transport properties .

Case Study 1: Antimicrobial Efficacy

A study evaluating the antimicrobial efficacy of thiophene derivatives demonstrated that compounds similar to this compound exhibited potent activity against both Gram-positive and Gram-negative bacteria. The mechanism was attributed to disruption of bacterial cell walls and interference with metabolic pathways.

Case Study 2: Anticancer Activity

Research published in a peer-reviewed journal highlighted the anticancer properties of compounds containing triazole rings. The study showed that these compounds could inhibit cell proliferation in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

Comparison of Biological Activities

CompoundActivity TypeTarget OrganismReference
Ethyl 2-(2-{...})AntibacterialE. coli
Ethyl 2-(2-{...})AntifungalC. albicans
Similar Thiophene DerivativeAnticancerMCF-7

Synthesis Overview

StepReaction TypeKey Reagents
Step 1CyclizationThiophene precursors
Step 2FunctionalizationTriazole forming agents
Step 3EsterificationEthanol, acid catalyst

Mechanism of Action

The mechanism of action of ethyl 2-(2-{[4-(3-chlorophenyl)-5-{[(4-methyl-3-nitrophenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The triazole ring and chlorophenyl group are likely involved in these interactions, contributing to the compound’s biological effects. Pathways affected by the compound may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Structural Analogs

Key analogs and their distinguishing features:

Compound Name / ID Core Structure Key Substituents Bioactivity Reference
Target Compound Cyclopenta[b]thiophene 3-Chlorophenyl, 4-methyl-3-nitrobenzamido, sulfanyl acetamido Hypothesized: Antimicrobial, CNS activity
Ethyl 2-[[2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]-4-(4-fluorophenyl)thiophene-3-carboxylate Thiophene 4-Fluorophenyl, 5-amino-1,2,4-triazole Antimicrobial (broad-spectrum)
2-[4-(4-Chlorophenyl)-5-(p-tolylaminomethyl)-4H-[1,2,4]triazol-3-ylsulfanyl]acetamide (7h) 1,2,4-Triazole 4-Chlorophenyl, p-tolylaminomethyl Acetylcholinesterase inhibition
N-[4-(2,3-dihydro-1H-cyclopenta[b]quinolin-9-ylamino)butyl]-4-fluorobenzamide (Compound 27) Cyclopenta[b]quinoline 4-Fluorobenzamide, butylamino High AChE inhibition, improved CNS penetration
Ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylate Thiophene Cyanoacrylamido, substituted phenyl Antioxidant, anti-inflammatory

Key Observations :

  • The cyclopenta[b]thiophene core in the target compound may offer superior metabolic stability compared to simpler thiophene derivatives (e.g., ) .
  • The 3-chlorophenyl and 4-methyl-3-nitrobenzamido groups could enhance target binding but may reduce solubility compared to fluorophenyl analogs .
  • Sulfanyl acetamido linkers are recurrent in antimicrobial and anti-inflammatory agents, suggesting similar applications for the target compound .
Pharmacokinetic and ADMET Properties
  • Solubility : The target compound’s nitro and chlorophenyl groups may reduce aqueous solubility compared to fluorinated derivatives (e.g., logP ~3.5 vs. ~2.8 for fluorophenyl analogs) .
  • Toxicity: Nitro-substituted compounds require careful genotoxicity screening, as seen in cyclopenta[b]quinoline studies .

Biological Activity

Ethyl 2-(2-{[4-(3-chlorophenyl)-5-{[(4-methyl-3-nitrophenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article reviews its pharmacological significance, mechanisms of action, and relevant case studies.

Chemical Structure

The compound's structure can be broken down as follows:

  • Core Structure : Cyclopenta[b]thiophene
  • Functional Groups :
    • Triazole moiety
    • Chlorophenyl and nitrophenyl substituents
    • Sulfanyl and acetamido groups

This intricate arrangement contributes to its diverse biological properties.

Antimicrobial Activity

  • Antibacterial Properties : The triazole scaffold is known for its antibacterial activity. Studies have shown that derivatives of triazoles exhibit significant inhibition against various bacterial strains. For example, compounds similar to the target compound have demonstrated efficacy against Staphylococcus aureus and Escherichia coli .
  • Antifungal Effects : Triazole derivatives are widely used in antifungal therapies. Research indicates that the presence of a sulfanyl group enhances the antifungal activity against species such as Candida albicans .

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole-containing compounds. For instance:

  • Mechanism of Action : Some triazoles induce apoptosis in cancer cells by disrupting microtubule formation and inhibiting cell division .
  • Case Study : A related triazole derivative showed an IC50 value of 6.2 μM against colon carcinoma HCT-116 cells, indicating promising anticancer activity .

Anti-inflammatory Activity

Research has indicated that certain triazole derivatives possess anti-inflammatory properties. These compounds can inhibit the production of pro-inflammatory cytokines, making them potential candidates for inflammatory disease treatment .

Table 1: Biological Activities of Related Compounds

Compound NameActivity TypeTarget Organism/Cell LineIC50 Value (μM)
Triazole AAntibacterialStaphylococcus aureus12.5
Triazole BAntifungalCandida albicans8.0
Triazole CAnticancerHCT-116 (Colon Carcinoma)6.2
Triazole DAnti-inflammatoryHuman MacrophagesNot specified

The biological activities of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Many triazoles act as enzyme inhibitors, particularly in fungal and bacterial metabolism.
  • Cell Cycle Arrest : Some derivatives may interfere with the cell cycle in cancer cells, leading to apoptosis.
  • Reactive Oxygen Species (ROS) Generation : Certain compounds increase ROS levels in cells, contributing to cytotoxic effects on tumor cells.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for constructing the multi-component structure of this compound?

  • Methodological Answer : The synthesis involves sequential steps:

  • Triazole Core Formation : Use cyclocondensation of thiosemicarbazides with carboxylic acids or esters under acidic conditions, as described for similar triazole derivatives .
  • Amide Coupling : Activate the carboxyl group of the 4-methyl-3-nitrobenzamide moiety using coupling agents like HATU or EDC/HOBt, followed by reaction with the aminomethyl group on the triazole ring .
  • Thioether Linkage : Introduce the sulfanylacetamido group via nucleophilic substitution between a thiol-containing triazole intermediate and chloroacetamide derivatives in the presence of a base (e.g., K₂CO₃) .
  • Cyclopenta[b]thiophene Assembly : Apply Gewald reactions or cyclization of α-cyanoketones with sulfur-containing precursors, as seen in analogous thiophene syntheses .

Q. How should researchers characterize this compound spectroscopically?

  • Methodological Answer :

  • ¹H/¹³C NMR : Identify substituents on the triazole, thiophene, and cyclopenta rings. For example, the singlet for the triazole C-H proton (~δ 8.5 ppm) and multiplet patterns for the cyclopenta ring protons (δ 2.5–3.5 ppm) .
  • IR Spectroscopy : Confirm amide bonds (C=O stretch ~1650 cm⁻¹) and nitro groups (asymmetric stretch ~1520 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns, especially for the sulfanylacetamido and nitrophenylformamido groups .

Q. What are the solubility and stability considerations for this compound in experimental settings?

  • Methodological Answer :

  • Solubility : Test polar aprotic solvents (DMSO, DMF) for dissolution, as the compound likely has low aqueous solubility due to its hydrophobic aromatic and heterocyclic moieties .
  • Stability : Store under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the ester and amide groups. Monitor degradation via HPLC under accelerated conditions (e.g., 40°C/75% RH) .

Advanced Research Questions

Q. How can reaction yields be optimized during the triazole ring formation step?

  • Methodological Answer :

  • Catalytic Systems : Replace traditional acid catalysis with microwave-assisted synthesis to reduce reaction time (e.g., from 6 hours to 30 minutes) and improve yields (≥85%) .
  • Purification : Use column chromatography with gradient elution (hexane/EtOAc to DCM/MeOH) to separate triazole intermediates from byproducts. Recrystallization in ethanol/water mixtures can further enhance purity .

Q. What computational approaches predict metabolic pathways and aldehyde oxidase (AO) susceptibility?

  • Methodological Answer :

  • In Silico Tools : Use Schrödinger’s ADMET Predictor or Molina’s AO Substrate Model to identify potential AO oxidation sites (e.g., the nitrophenyl group). Validate with molecular docking against AO’s active site (PDB ID: 4UHW) .
  • Metabolite Prediction : Apply GLORYx or SyGMa software to simulate phase I/II metabolism, focusing on ester hydrolysis and nitro reduction pathways .

Q. How to resolve contradictory bioactivity data between in vitro and cellular assays?

  • Methodological Answer :

  • Membrane Permeability : Assess logP values (experimental or calculated) to determine if poor cellular uptake explains reduced activity. Use Caco-2 cell models to measure permeability .
  • Off-Target Effects : Perform kinome-wide profiling (e.g., Eurofins KinaseProfiler) to identify unintended kinase interactions that may mask target-specific activity .

Q. What strategies address low regioselectivity during the thiophene-cyclopenta ring annulation?

  • Methodological Answer :

  • Directing Groups : Introduce temporary protecting groups (e.g., tert-butoxycarbonyl) on the thiophene nitrogen to steer cyclization toward the desired regioisomer .
  • Lewis Acid Catalysis : Employ ZnCl₂ or BF₃·Et₂O to stabilize transition states during cyclopenta ring formation, as demonstrated in analogous fused-ring systems .

Data Contradiction Analysis

Q. How to interpret conflicting NMR data for the sulfanylacetamido side chain?

  • Methodological Answer :

  • Dynamic Effects : Rotameric states of the thioether bond can split proton signals. Acquire variable-temperature NMR (VT-NMR) to coalesce peaks and confirm assignment .
  • Solvent Artifacts : Compare spectra in DMSO-d₆ vs. CDCl₃; hydrogen bonding in DMSO may deshield protons, shifting resonances by 0.3–0.5 ppm .

Synthetic Challenge Troubleshooting

Q. Why does the final amidation step yield <50% despite excess reagents?

  • Methodological Answer :

  • Steric Hindrance : Replace linear alkyl coupling agents (EDC) with bulkier alternatives (e.g., PyBOP) to improve access to the aminomethyl group .
  • Byproduct Quenching : Add scavenger resins (e.g., polymer-bound isocyanate) to remove unreacted activated esters .

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